REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:11]=[C:10]([C:12](=[O:16])[CH2:13][CH2:14][CH3:15])[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:17].[NH:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1.[CH2:23]=O.Cl>O1CCOCC1>[ClH:17].[C:1]1([C:7]2[CH:11]=[C:10]([C:12](=[O:16])[CH:13]([CH2:23][N:18]3[CH2:22][CH2:21][CH2:20][CH2:19]3)[CH2:14][CH3:15])[O:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,6.7|
|
Name
|
3-phenyl-5-butyrylisoxazole
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=C1)C(CCC)=O
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CCCC1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C1=NOC(=C1)C(C(CC)CN1CCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |